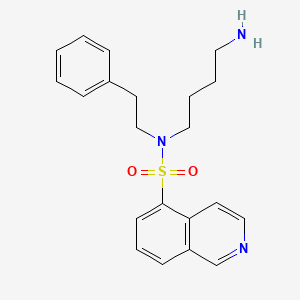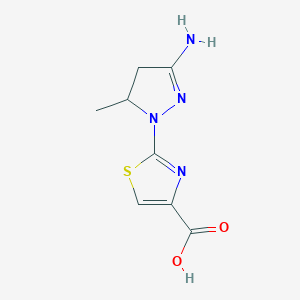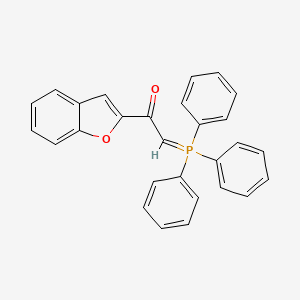
4-(2-Fluorobenzylidene)oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Fluorobenzylidene)oxazol-5(4H)-one is a chemical compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a fluorobenzylidene group attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluorobenzylidene)oxazol-5(4H)-one typically involves the condensation of substituted benzoyl glycine with 2-fluorobenzaldehyde in the presence of fused sodium acetate and acetic anhydride . This reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluorobenzylidene)oxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: The fluorobenzylidene group can participate in substitution reactions, leading to the formation of various substituted oxazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions can be carried out using reagents like halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups attached to the oxazole ring.
Scientific Research Applications
4-(2-Fluorobenzylidene)oxazol-5(4H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological processes and as a potential lead compound in drug discovery.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Fluorobenzylidene)oxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The fluorobenzylidene group can interact with various enzymes and receptors, leading to changes in their activity. This can result in the modulation of biological processes, making the compound of interest in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzaldehyde: A precursor in the synthesis of 4-(2-Fluorobenzylidene)oxazol-5(4H)-one.
4-Bromo-2-fluorobenzylidene-oxazol-5-ones: Similar compounds synthesized by the condensation of substituted benzoyl glycine with 4-bromo-2-fluorobenzaldehyde.
Uniqueness
This compound is unique due to the presence of the fluorobenzylidene group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various fields of research and applications.
Properties
Molecular Formula |
C10H6FNO2 |
|---|---|
Molecular Weight |
191.16 g/mol |
IUPAC Name |
(4Z)-4-[(2-fluorophenyl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C10H6FNO2/c11-8-4-2-1-3-7(8)5-9-10(13)14-6-12-9/h1-6H/b9-5- |
InChI Key |
VVOQAOLTJQNMPG-UITAMQMPSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)OC=N2)F |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)OC=N2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


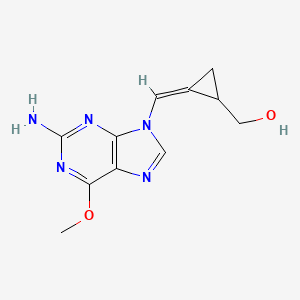

![2-Nitro-7-[(prop-2-en-1-yl)oxy]-1-benzofuran](/img/structure/B15210814.png)
![Dimethyl 3-phenylpyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate](/img/structure/B15210834.png)


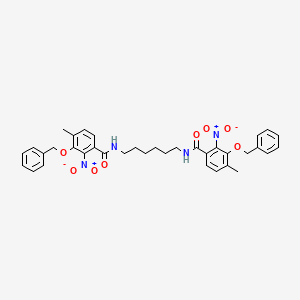
![5-[1-(4-Methylphenoxy)ethyl]-N-phenyl-1,3,4-thiadiazol-2-amine](/img/structure/B15210842.png)
![Adenosine, N-benzoyl-2',3'-dideoxy-3'-[(triphenylmethyl)amino]-](/img/structure/B15210850.png)
